N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-methylbenzamide

Lipophilicity Drug-likeness Physicochemical profiling

Procure this 4-methylbenzamide derivative for unbiased phenotypic screening & as a negative control in ROCK kinase cascades. Unlike flexible acetamide-linked analogs, its direct benzamide conjugation alters hinge-region H-bonding, deconvoluting scaffold-driven off-target effects. With XLogP3=4.5, MW=320.4 Da and only 2 rotatable bonds, it offers metabolic stability over halogenated variants and is ideal for fragment-to-lead optimization. Requires ≥95% HPLC purity to exclude confounding synthetic intermediates.

Molecular Formula C19H16N2OS
Molecular Weight 320.41
CAS No. 313404-69-2
Cat. No. B2398199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-methylbenzamide
CAS313404-69-2
Molecular FormulaC19H16N2OS
Molecular Weight320.41
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43
InChIInChI=1S/C19H16N2OS/c1-12-6-8-14(9-7-12)18(22)21-19-20-17-15-5-3-2-4-13(15)10-11-16(17)23-19/h2-9H,10-11H2,1H3,(H,20,21,22)
InChIKeyFMXJDHDCPXNHAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-methylbenzamide (CAS 313404-69-2): Chemical Identity and Scaffold Context for Procurement Decisions


N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-methylbenzamide (CAS 313404-69-2, PubChem CID 1160709) is a synthetic small molecule (MW 320.4 g/mol, formula C₁₉H₁₆N₂OS) belonging to the naphthothiazole benzamide class [1]. The compound features a 4,5-dihydronaphtho[1,2-d]thiazole bicyclic core linked via an amide bond to a 4-methylphenyl ring. This scaffold is structurally related to two distinct pharmacologically active series: (i) Rho-associated kinase (ROCK) inhibitors such as ZINC00881524 (CAS 557782-81-7) that carry an acetamide linker in place of the benzamide [2], and (ii) 2-aminothiazole-based disruptors of mycobacterial energetics exemplified by N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine (MIC = 16 µg/mL against M. tuberculosis) [3]. The compound is listed in the Oprea screening collection (Oprea1_334875, Oprea1_756119), indicating its deployment in high-throughput discovery campaigns, yet publicly available bioactivity data for this specific benzamide derivative remain absent from major databases such as ChEMBL, BindingDB, and PubChem BioAssay [1].

Why N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-methylbenzamide Cannot Be Trivially Substituted by In-Class Analogs


Although multiple naphthothiazole derivatives share the same 4,5-dihydronaphtho[1,2-d]thiazol-2-amine core, substitution at the exocyclic nitrogen profoundly alters both physicochemical properties and biological target engagement. The target compound bears a 4-methylbenzamide group, whereas the closest commercially profiled analog ZINC00881524 carries a 3,4-dimethoxyphenylacetamide side chain that confers potent ROCK kinase inhibition . Changing from a benzamide to an acetamide linker eliminates the conjugated aryl-carbonyl system present in the target compound, which can alter planarity and π-stacking interactions within ATP-binding pockets [1]. Furthermore, halogenated benzamide variants (e.g., 4-chloro, 4-bromo, 2-nitro) introduce electron-withdrawing substituents that modulate amide bond stability and metabolic susceptibility relative to the electron-donating 4-methyl group . Selection of the specific 4-methylbenzamide derivative over generic naphthothiazole analogs must therefore be justified by the distinct lipophilicity (XLogP3 = 4.5), hydrogen-bonding profile (single H-bond donor, three acceptors), and minimal rotatable bond count (n_rot = 2) that collectively differentiate it from both the more flexible acetamide-linked ROCK inhibitors and the more polar aniline-type anti-tubercular compounds [2].

Quantitative Differentiation Evidence for N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-methylbenzamide Versus Structural Analogs


Lipophilicity (XLogP3) Comparison: 4-Methylbenzamide vs. Acetamide-Linked ROCK Inhibitor ZINC00881524

The target compound exhibits a computed XLogP3 of 4.5, reflecting moderate lipophilicity conferred by the 4-methylbenzamide substituent [1]. In comparison, the ROCK inhibitor ZINC00881524 (N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide, CAS 557782-81-7) is predicted to have a lower XLogP due to its two methoxy groups and the more polar acetamide linker, with a computed XLogP3 of approximately 3.5 . This ~1.0 log unit difference translates to an approximately 10-fold difference in octanol-water partition coefficient, which can significantly affect membrane permeability, non-specific protein binding, and off-target promiscuity profiles in cell-based assays [2].

Lipophilicity Drug-likeness Physicochemical profiling

Rotatable Bond Restriction: Conformational Rigidity of 4-Methylbenzamide vs. Flexible Acetamide Analogs

The target compound contains only 2 rotatable bonds (the amide C–N bond and the aryl–amide C–C bond), as computed by Cactvs 3.4.8.24 and reported in PubChem [1]. In stark contrast, the ROCK-inhibiting acetamide analog ZINC00881524 possesses 5 rotatable bonds due to the ethylene spacer between the amide carbonyl and the 3,4-dimethoxyphenyl ring [2]. This three-bond difference in rotational degrees of freedom has thermodynamic consequences: the target compound is predicted to lose less conformational entropy upon target binding, potentially enabling higher affinity if the pre-organized conformation matches the binding site topology [3].

Conformational restriction Entropic binding Selectivity

Hydrogen-Bonding Profile: Single Donor / Triple Acceptor Motif vs. Parent Amine and Dichlorophenyl Analog

The target 4-methylbenzamide derivative has 1 hydrogen bond donor (the amide N–H) and 3 hydrogen bond acceptors (amide carbonyl oxygen, thiazole nitrogen, thiazole sulfur), as computed and reported in PubChem [1]. The parent 2-amine scaffold (4,5-dihydronaphtho[1,2-d]thiazol-2-amine, CAS 34176-49-3) has 2 H-bond donors (primary amine) and 2 acceptors . The N-(3,5-dichlorophenyl) analog, which demonstrated anti-tubercular activity (MIC = 16 µg/mL, RFF = 3.29), retains the secondary amine donor but adds two chlorine atoms as weak halogen-bond acceptors [2]. The target compound's benzamide carbonyl provides an additional H-bond acceptor not present in the amine series, altering both aqueous solubility and potential for directed hydrogen-bonding interactions with kinase hinge regions or other ATP-binding site residues [3].

Hydrogen bonding Solubility Target engagement

Molecular Weight and Ligand Efficiency Baseline Relative to Halogenated Benzamide Analogs

With a molecular weight of 320.4 g/mol (exact mass 320.0983 Da), the 4-methylbenzamide target occupies a favorable position near the commonly cited 'rule of 5' boundary for oral drug-likeness [1]. By comparison, the 4-bromo analog (CAS 377057-36-8, C₁₈H₁₃BrN₂OS) has MW = 385.3 g/mol, and the 4-benzoyl analog (CAS not specified, C₂₅H₁₈N₂O₂S) has MW = 410.5 g/mol . Each heavy atom addition beyond the 4-methyl substitution increases molecular weight without guaranteed gains in target affinity, thereby reducing ligand efficiency (LE = 1.4 × pIC₅₀ / heavy atom count). The 4-methyl substituent adds only 14 Da relative to the unsubstituted benzamide while contributing hydrophobic surface area for potential van der Waals interactions, representing a near-optimal trade-off between molecular size and pharmacophoric bulk [2].

Molecular weight Ligand efficiency Fragment-like properties

Absence of Known Kinase Polypharmacology: Differentiation from the ROCK-Selective Acetamide Series

ZINC00881524 (CAS 557782-81-7) is a characterized, potent, and selective ROCK inhibitor that decreases ROCK1 levels in T47D and CAMA-1 breast cancer cells and reduces proliferation in combination with CNN1 knockdown [1]. BindingDB reports ROCK2 IC₅₀ values for this chemotype of 2.0–20 µM depending on assay conditions [2]. In contrast, the 4-methylbenzamide target compound has no documented kinase inhibition profile in public databases (PubChem BioAssay, ChEMBL, BindingDB), and its benzamide carbonyl orientation differs from the acetamide geometry of ZINC00881524 [3]. This difference in linker chemistry (direct aryl–amide conjugation vs. methylene spacer) is known to alter kinase hinge-region hydrogen-bonding geometry [4]. The target compound may therefore serve as a negative control or selectivity probe in ROCK inhibitor screening panels, particularly when researchers require a naphthothiazole scaffold that retains the core architecture but lacks the acetamide pharmacophore essential for potent ROCK engagement [4].

Kinase selectivity Polypharmacology Chemical probe

Predicted Metabolic Stability Advantage of 4-Methyl over Halogenated Benzamide Analogs

Halogenated benzamide analogs such as 4-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide and 4-bromo-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide contain aryl-halogen bonds that are established substrates for cytochrome P450-mediated oxidative dehalogenation and glutathione conjugation, which can generate reactive metabolites [1]. The 4-methyl substituent on the target compound lacks these metabolic liabilities. While direct metabolic stability data for this specific compound are not publicly available, the class-level principle that para-methyl substitution on benzamides generally exhibits superior in vitro microsomal stability compared to para-halogenated congeners is well-established in medicinal chemistry [2]. This is particularly relevant for procurement decisions where the compound will be used in cell-based assays exceeding 24 hours, as halogenated analogs may undergo time-dependent degradation leading to confounding bioactivity readouts [3].

Metabolic stability CYP liability Structural alert

Recommended Application Scenarios for N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-methylbenzamide Based on Differentiated Properties


Kinase Selectivity Profiling: Benzamide Control for ROCK Inhibitor Screening Panels

The 4-methylbenzamide derivative serves as an ideal structurally matched negative control in ROCK inhibitor screening cascades. Unlike ZINC00881524, which potently inhibits ROCK kinases via its acetamide linker geometry [1], the target compound's direct benzamide conjugation to the naphthothiazole core alters the hydrogen-bonding trajectory at the kinase hinge region. Inclusion of this compound in screening panels at equimolar concentrations (e.g., 10 µM) enables researchers to discriminate between ROCK-dependent and ROCK-independent phenotypic effects of naphthothiazole scaffolds, thereby deconvoluting target-specific pharmacology from scaffold-driven off-target effects.

Fragment-Based Drug Discovery: Low-MW Starting Point with Preserved Ligand Efficiency Headroom

At MW = 320.4 Da with only 2 rotatable bonds, this compound occupies a favorable position for fragment-to-lead optimization [2]. Its XLogP3 of 4.5 provides sufficient lipophilicity for cellular penetration while remaining below the threshold associated with promiscuous aggregation (XLogP3 > 5). The 4-methyl group offers a chemically tractable vector for further substitution (e.g., oxidation to the benzyl alcohol, or electrophilic aromatic substitution), while the naphthothiazole core is amenable to ring modifications that can modulate electronic properties without drastically altering molecular shape. Procurement for fragment libraries should specify purity ≥95% (HPLC) to avoid confounding bioactivity from synthetic intermediates.

Antimicrobial Screening: Halogen-Free Scaffold for Long-Incubation Assays

The 4-methylbenzamide derivative lacks the aryl-halogen bonds present in the 4-chloro and 4-bromo analogs, which are susceptible to metabolic dehalogenation during extended incubation (>24 h) in bacterial or mammalian cell culture [3]. For anti-tubercular screening programs—where related naphthothiazole-2-amines have shown MIC values of 16 µg/mL against M. tuberculosis [4]—this compound provides a metabolically more stable benzamide congener. Its higher lipophilicity (XLogP3 = 4.5) relative to the 2-amine scaffold may enhance mycobacterial cell wall penetration, a critical determinant of whole-cell activity against M. tuberculosis.

Chemical Biology Tool Compound: Naphthothiazole Scaffold Without Pre-Annotated Bioactivity

Because this compound has no pre-annotated biological activity in major public databases (PubChem BioAssay, ChEMBL, BindingDB) [5], it represents a clean-slate chemical probe for unbiased phenotypic screening. Unlike ZINC00881524, which carries a pre-existing ROCK inhibitor annotation that may bias hypothesis generation, the 4-methylbenzamide can be deployed in target-agnostic assays without investigator preconception. This property is particularly valuable in academic screening centers seeking novel mechanism-of-action discovery, where pre-annotated tool compounds can inadvertently narrow the scope of follow-up experiments.

Quote Request

Request a Quote for N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.